![molecular formula C19H22N2O3S B2913866 2-(3-甲氧基苯甲酰胺)-N,6-二甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 892976-86-2](/img/structure/B2913866.png)

2-(3-甲氧基苯甲酰胺)-N,6-二甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

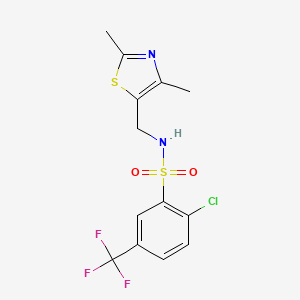

The synthesis of this compound involves several steps, including the condensation of 3-methoxybenzoyl chloride with N,N-dimethylformamide to form the benzamido intermediate. Subsequent cyclization with thiophene-2-carboxaldehyde yields the desired tetrahydrobenzo[b]thiophene derivative .

Molecular Structure Analysis

The molecular formula of this compound is C₁₃H₁₂N₂O₃S , with a molecular weight of 276.31 g/mol . The SMILES notation for it is COc1cccc(c1)C(=O)Nc1sccc1C(N)=O . The IUPAC name is 2-(3-methoxybenzamido)thiophene-3-carboxamide .

科学研究应用

Antibacterial Agents

Tetrahydrobenzothiophene derivatives have been studied for their potential as antibacterial agents. The design and synthesis of these compounds aim to combat bacterial antibiotic resistance. Some derivatives have shown significant inhibitory effects on bacterial growth, making them promising candidates for new antibacterial drugs .

Antimicrobial Activity

In addition to their antibacterial properties, these derivatives have been evaluated for broader antimicrobial activity. This includes testing against various strains of bacteria to assess their potential as novel drug candidates with antimicrobial properties .

Antioxidant Properties

Some tetrahydrobenzothiophene derivatives have been synthesized and tested for their antioxidant capacities. These properties are important for reducing oxidative stress in cells, which can lead to various diseases .

Organic Semiconductors

Thiophene derivatives play a significant role in the advancement of organic semiconductors. They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), highlighting their importance in material science and industrial chemistry .

Corrosion Inhibitors

In industrial applications, thiophene derivatives are utilized as corrosion inhibitors. This application is crucial for protecting materials and infrastructure from degradation due to chemical reactions with their environment .

Medicinal Chemistry

The synthesis and characterization of tetrahydrobenzothiophene derivatives through medicinal chemistry routes involve techniques like NMR and HR-MS. These compounds are designed with specific pharmacological targets in mind, aiming to develop new therapeutic agents .

作用机制

Target of Action

The primary target of the compound “2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its activity .

Biochemical Pathways

The inhibition of PARP1 by the compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing small base lesions in the DNA that are most commonly caused by oxidation and alkylation damage . By inhibiting PARP1, the compound disrupts this pathway, leading to an accumulation of DNA damage in the cells .

Pharmacokinetics

The compound’s lipophilicity (Log Po/w) is estimated to be around 1.29, which can influence its absorption and distribution .

Result of Action

The result of the compound’s action is the inhibition of DNA repair, leading to an accumulation of DNA damage in the cells . This can lead to cell death, particularly in cancer cells that have high levels of DNA damage .

属性

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-11-7-8-14-15(9-11)25-19(16(14)18(23)20-2)21-17(22)12-5-4-6-13(10-12)24-3/h4-6,10-11H,7-9H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDIAHBDHAXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2913784.png)

![3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2913787.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)

![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)